Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: is a chemical compound with the following structural formula:
CH3CH2OOCC6H8NO2
It belongs to the class of heterocyclic compounds and contains a benzoxazepine ring system. The compound is characterized by its bicyclic structure, which includes a six-membered benzene ring fused to a seven-membered oxazepine ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate . One common approach involves the cyclization of an appropriate precursor, such as an amino acid derivative or an amine, under specific reaction conditions. For example, a key step in the synthesis may involve intramolecular ring closure to form the oxazepine ring.
Industrial Production Methods: While there isn’t a widely recognized industrial-scale production method specifically for this compound, it can be synthesized in the laboratory using standard organic chemistry techniques. Researchers often tailor the synthetic route based on their specific needs.
Chemical Reactions Analysis
Reactivity:
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group or other reactive positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkoxides.
Major Products: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction leads to the alcohol derivative.
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a probe for investigating biological pathways.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or modulate cellular pathways.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its structural features make it distinct. Similar compounds include other benzoxazepines, such as methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate . the specific substitution pattern sets Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate apart.
Biological Activity
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H15NO3 |
CAS Number | 1955540-78-9 |
InChI Key | GDNZCFTXXZNGTG-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of o-aminophenols with ethyl chloroformate in the presence of a base to form the oxazepine ring. The reaction conditions can be optimized for higher yields using techniques such as continuous flow reactors and chromatography for purification.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate specific signaling pathways related to cancer progression has been a focal point of research .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of certain enzymes and receptors that play critical roles in disease processes. For example, it may inhibit kinases or proteases that are essential for tumor growth and metastasis.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a recent study assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by these pathogens.
Case Study 2: Anticancer Efficacy
A cell viability assay conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique biological activities:
Compound Name | Biological Activity |
---|---|
Methyl 2,3-dihydrobenzo[b][1,4]oxazepine | Moderate antimicrobial activity |
Ethyl 2-(phenyl)-1H-benzimidazole | Strong anticancer properties |
Ethyl 2-(methyl)-benzothiazepine | Mild antibacterial effects |
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-9-8-13-6-7-16-11(9)10/h3-5,13H,2,6-8H2,1H3 |
InChI Key |
MPZSHSMLMMPKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1OCCNC2 |
Origin of Product |
United States |
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